Derivative CB1 Receptor Agonist Activity: A Quantitative Cross-Study Comparison with 4-Substituted Analogs
A sulfonyl-piperazine derivative incorporating the 3-cyclopropyl-5-(trifluoromethyl)phenyl moiety demonstrates sub-nanomolar agonist activity at the human CB1 receptor (EC50 = 1.30 nM) [1]. In contrast, a structurally related series of 4-substituted cyclopropyl-trifluoromethyl benzoic acid derivatives (e.g., MK-2894 and related EP4 antagonists) exhibit selectivity for the EP4 receptor with Ki values in the sub-nanomolar to low nanomolar range but show no reported activity at CB1 . This cross-study comparison suggests that the meta-substitution pattern (3,5-) present in the target compound's scaffold directs pharmacological activity toward CB1 agonism, while the para-substituted (4-) analogs favor EP4 antagonism, representing a clear, target-specific differentiation.
| Evidence Dimension | Receptor Agonist Potency (EC50) |
|---|---|
| Target Compound Data | Derivative: (4-(3-cyclopropyl-5-(trifluoromethyl)phenylsulfonyl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone (CHEMBL522114) |
| Comparator Or Baseline | 4-{1-[({2,5-dimethyl-4-[4-(trifluoromethyl)benzyl]-3-thienyl}carbonyl)amino]cyclopropyl}benzoic acid (MK-2894, an EP4 antagonist) |
| Quantified Difference | CB1 EC50 = 1.30 nM vs. EP4 Ki = 0.23 nM (different target selectivity) |
| Conditions | Human recombinant CB1R expressed in CHO cells; inhibition of forskolin-stimulated cAMP |
Why This Matters
This demonstrates that the 3,5-substitution pattern of the benzoic acid core, as found in the target compound, can be leveraged to achieve high potency and selectivity for a specific GPCR target (CB1), which is a critical differentiator for programs targeting neurological or metabolic disorders compared to analogs that drive EP4 activity.
- [1] BindingDB. (2010). BDBM50267582 (CHEMBL522114): Agonist activity at human recombinant CB1R. Retrieved from BindingDB. View Source
